![molecular formula C23H22F4N4O B610609 Sisunatovir CAS No. 1903763-82-5](/img/structure/B610609.png)
Sisunatovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sisunatovir, also known as RV521, is an orally administered fusion inhibitor designed to block Respiratory Syncytial Virus (RSV) replication . It is currently under investigation for the treatment of patients with serious RSV infection .
Molecular Structure Analysis
The molecular formula of Sisunatovir is C23H22F4N4O . The exact mass is not specified, but the molecular weight is 446.44 .Wissenschaftliche Forschungsanwendungen
A study on antiviral therapies for COVID-19 discusses several drugs but does not mention Sisunatovir. It includes information on lopinavir/ritonavir, remdesivir, hydroxychloroquine, and others (Costanzo, De Giglio, & Roviello, 2020).
Another paper focuses on the drug discovery process and the impact of molecular biology and genomics on drug research. While it provides a historical perspective on drug development, it does not specifically address Sisunatovir (Drews, 2000).
The paper "Drug repurposing for COVID-19 using computational screening" investigates the repurposing of existing drugs to treat COVID-19 but does not specifically mention Sisunatovir (Saha et al., 2021).
A review on supervised injection services (SIS) evaluates the impact of these services on drug users, but this is unrelated to Sisunatovir as a compound (Potier et al., 2014).
An article on the development of a scientific information system prototype discusses technological approaches in creating systems to support scientific research. This paper is not related to Sisunatovir but to information systems in research (Leonova & Fedotov, 2019).
The study "Effect of fiber treatments on the sisal fiber properties and fiber–matrix bond in cement based systems" investigates sisal fibers in construction materials, which is not related to Sisunatovir (Ferreira et al., 2015).
Wirkmechanismus
Safety and Hazards
Sisunatovir has been granted Fast Track designation by the FDA for the treatment of patients with serious RSV infection . In phase 1 clinical studies, sisunatovir achieved target exposure levels . Preclinical tests showed sisunatovir to have an excellent toxicity profile with an attractive therapeutic index .
Zukünftige Richtungen
The development program for Sisunatovir is expected to continue in both adult and pediatric populations . Pfizer has acquired the rights to develop and commercialize Sisunatovir in mainland China, Hong Kong, Macau, and Singapore . Further clinical studies for adult and pediatric patients are also being planned .
Eigenschaften
IUPAC Name |
1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPCJJSYRPUEDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sisunatovir | |
CAS RN |
1903763-82-5 |
Source
|
Record name | Sisunatovir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sisunatovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15674 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SISUNATOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE63TTO7WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.